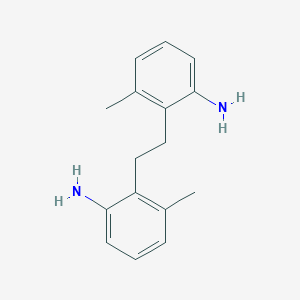
2,2'-(Ethane-1,2-diyl)bis(3-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by an ethane-1,2-diyl bridge, with each aniline group substituted at the 3-position by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) typically involves the reaction of 3-methylaniline with ethylene dichloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine groups of 3-methylaniline displace the chlorine atoms of ethylene dichloride, forming the desired product.
Reaction Conditions:
Reagents: 3-methylaniline, ethylene dichloride
Solvent: Anhydrous methanol
Catalyst: Sodium hydroxide
Temperature: 60°C
Reaction Time: 16 hours
The reaction mixture is then filtered, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the aniline groups allows for hydrogen bonding and π-π interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,2-Bis(diphenylphosphino)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is unique due to the presence of methyl groups at the 3-position of the aniline rings. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The ethane-1,2-diyl bridge also imparts flexibility to the molecule, affecting its interactions with other molecules and its overall stability.
Propriétés
Numéro CAS |
62639-55-8 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-[2-(2-amino-6-methylphenyl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-8H,9-10,17-18H2,1-2H3 |
Clé InChI |
WMIPSEWKKSCCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)CCC2=C(C=CC=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



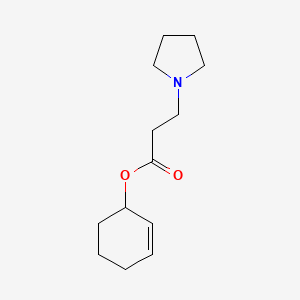




![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
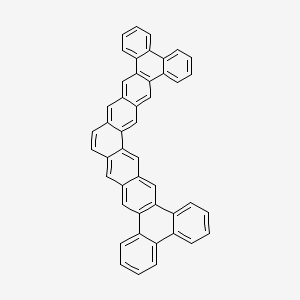
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
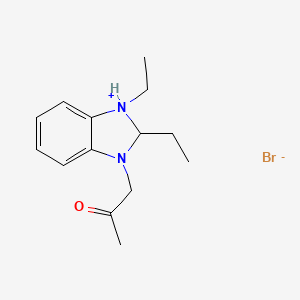
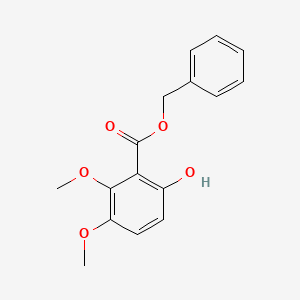

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

